1,3-Diazepane

説明

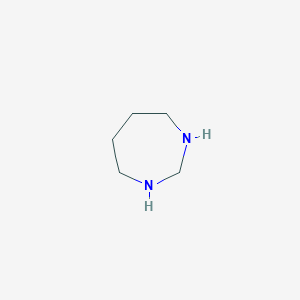

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-4-7-5-6-3-1/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOWKDHBOFMERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Diazepane Ring Systems

Cyclization Reactions and Ring Formation Strategies

Cyclization reactions are fundamental approaches to forming cyclic structures, including the 1,3-diazepane ring. These methods typically involve the reaction of a linear precursor molecule where the ends are brought together to form the ring.

[4+3]-Annulation Approaches to 1,3-Diazepanes

[4+3]-Annulation reactions involve the cycloaddition between a four-atom component and a three-atom component to form a seven-membered ring. While this strategy has gained increasing attention for its efficiency in constructing seven-membered heterocyclic skeletons, such as azepines and benzodioxepines researchgate.netresearchgate.net, specific detailed examples directly leading to the saturated this compound core via [4+3] annulation were not extensively detailed in the provided sources. However, phosphine-catalyzed [4+3] annulations of β'-acetoxy allenoates with N,N-dinucleophiles have been reported for the synthesis of 1,3-diazepine derivatives, suggesting the potential applicability of annulation strategies to this ring system researchgate.net.

Intramolecular Cyclization Transformations in this compound Synthesis

Intramolecular cyclization involves a reaction within a single molecule that leads to the formation of a ring. This can be a powerful strategy for constructing heterocyclic systems when a suitable precursor with reactive functional groups in the appropriate positions is available.

One approach to substituted 1,3-diazepanes involves a "capture-collapse" heterocyclization strategy. This method utilizes rhodacyclopentanones, generated from the carbonylative C-C activation of cyclopropyl (B3062369) ureas. These intermediates can be "captured" by pendant nucleophiles before undergoing a "collapse" via C-N reductive elimination to form 1,3-diazepanes. The oxidation level of the resulting diazepane product (saturated or unsaturated at the C4-C5 bond) can be controlled by the choice of the N-substituent on the cyclopropane (B1198618) unit nih.govacs.org.

Another example of intramolecular cyclization, albeit for a 1,4-diazepane isomer, demonstrates the principle. A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was achieved through an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol precursor thieme-connect.com. While this pertains to a different diazepane isomer, it illustrates the utility of intramolecular cyclization in forming diazepane rings. Cyanamide-induced rearrangement of epoxy-δ-lactams has also been developed as a synthetic procedure towards this compound scaffolds nih.gov. This rearrangement formally corresponds to the insertion of the cyanamide (B42294) nitrile group into the δ-lactam nih.gov.

Ring Expansion Reactions from Precursor Heterocycles

Ring expansion is a valuable strategy for synthesizing seven-membered heterocycles like 1,3-diazepanes, often starting from more readily available six-membered rings.

Pyridine and pyrimidine (B1678525) derivatives have been utilized as starting materials for the synthesis of 1,3-diazepines and tetrahydro-1,3-diazepines through ring expansion.

Photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines can lead to 1,3-diazacyclohepta-1,2,4,6-tetraenes, which can then be trapped by nucleophiles to afford 1H- or 5H-1,3-diazepines in good yields psu.edunih.govarkat-usa.org. For example, photolysis of 8-cyanotetrazolo[1,5-a]pyridine in the presence of diisopropylamine (B44863) afforded a 1,3-diazepine derivative arkat-usa.org.

Ring expansion of pyrimidines, particularly 1,2,3,4-tetrahydropyrimidin-2-ones, has been reported as a general approach to 1,3-diazepine derivatives. Reaction of 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents causes ring expansion, leading in high yield to 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives cdnsciencepub.comcdnsciencepub.com. This nucleophile-mediated ring expansion of 5-functionalized 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones has been developed into a general six-step approach to alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates and 5-acyl-2,3,6,7-tetrahydro-1H-1,3-diazepin-2-ones acs.org. The diastereoselectivity of the ring expansion of tetrahydropyrimidin-2-ones to tetrahydro-1H-1,3-diazepin-2-ones can be dependent on the nucleophile used researchgate.net.

Detailed research findings on the ring expansion of pyrimidines include the reaction of 4-mesyloxymethyl-pyrimidines with various nucleophiles such as NaCN, sodium diethyl malonate, PhSNa, MeONa, NaBH4, sodium succinimide (B58015), or potassium phthalimide, affording multi-functionalized diazepinones rsc.org.

Here is a summary of some reported yields for the synthesis of diazepines/diazepinones via ring expansion of pyrimidines:

| Pyrimidine Precursor | Nucleophile | Product Type | Yield Range (%) | Reference |

| Acyl-substituted pyrimidines | Various nucleophiles | 1,3-Diazepines/Diazepinones | 43–96 | mdpi.comnih.gov |

| 4-Mesyloxymethyl-pyrimidines | Potassium phthalimide | 1,3-Diazepine | 96 | mdpi.comnih.gov |

| 4-Mesyloxymethyl-pyrimidines | Thiophenol and NaH | 1,3-Diazepine derivative | 96 | mdpi.comnih.gov |

| Tetrahydropyrimidine 35 | MeONa | cis-1,3-Diazepin-2-one 36 | 93 | mdpi.comnih.gov |

| Tetrahydropyrimidine 35 | EtONa | 4-ethoxydiazepine 37 | 97 | mdpi.comnih.gov |

| Tetrahydropyrimidine 35 | PhSNa | trans-diastereomer 39 | 83 | mdpi.comnih.gov |

| Tetrahydropyrimidine 35 | Potassium phthalimide | trans-isomer 40 | 95 | mdpi.comnih.gov |

| Tetrahydropyrimidinones 41 | Various nucleophiles | Tetrahydro-1,3-diazepinones | Good yields | nih.gov |

| 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates | Basic nucleophilic reagents | Tetrahydro-1H-1,3-diazepines | High yield | cdnsciencepub.comcdnsciencepub.com |

Information specifically detailing the interconversion of 1,3-oxazepines to 1,3-diazepines or 1,3-diazepanes was not found within the provided search results.

Acidic reduction can be employed to induce ring expansion in certain systems, leading to the formation of heterocyclic rings. One instance of this is the acidic reduction of rotationally locked and sterically hindered nitro groups located on adjacent rings of a dicyanodibenzothiophene-5,5-dioxide. This process, carried out in the presence of an aldehyde or ketone, has been shown to yield triply fused 1,3-diazepine derivatives researchgate.net.

While not a direct ring expansion to the diazepane core via acidic reduction, it is worth noting that acidic conditions have been observed to cause transformations in diazepines obtained from pyrimidine ring expansion. For instance, cis-4-alkoxy-5-methyldiazepines reacted with alcohols under acidic conditions to yield thermodynamically more stable trans-isomers, and under harsh acidic conditions, ring contraction to 1-carbamoyl-1H-pyrroles was observed researchgate.net. Acid is also required to complete the transformation to the pyrrole (B145914) in the reaction of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, which proceeds via a 7-alkoxy-1,3-diazepine intermediate in high alcohol:water ratios cdnsciencepub.com.

Ring-Closing Metathesis (RCM) in 1,3-Diazepinone Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures, including the seven-membered 1,3-diazepinone ring. This approach typically involves the cyclization of a bis-allyl urea (B33335) precursor via the action of a suitable metathesis catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts. acs.orgdntb.gov.uarsc.orgrsc.org

A strategy for synthesizing 1,3-diazepin-2-one derivatives involves RCM of bis-allyl ureas. acs.org For example, the synthesis of locked carbocyclic analogues of 1,3-diazepinone riboside, a cytidine (B196190) deaminase inhibitor, utilized RCM as a key step to form the seven-membered ring from benzoyl-protected carbocyclic bis-allyl ureas. acs.orgnih.gov The orientation of the allyl groups in the precursor is crucial for successful ring closure, and protecting groups like benzoyl can influence this orientation. acs.orgnih.gov

Cyanamide-Induced Rearrangements for Complex this compound Scaffolds

Cyanamide-induced rearrangements have been employed to construct complex this compound scaffolds, particularly those with natural product-like complexity. acs.orgresearchgate.netnih.govnih.govresearchgate.net This methodology can provide access to highly substituted 1,3-diazepanes.

An unprecedented cyanamide-induced rearrangement of epoxy-δ-lactams has been reported as a synthetic route toward this compound scaffolds. acs.orgresearchgate.netnih.govnih.govresearchgate.net This procedure can furnish this compound carboxylic acids. nih.gov The proposed mechanism involves steps such as cyanamide ring-opening of the epoxide, silyl (B83357) migration, and proton transfer. nih.gov While a one-pot procedure starting from an epoxy-δ-lactam can yield the this compound, isolating the cyanamide intermediate and subsequently treating it with a nucleophile can lead to increased yields. nih.gov For instance, treatment of an isolated cyanamide intermediate with sodium methoxide (B1231860) in methanol (B129727) afforded a this compound methylester in good yield. nih.gov

Reductive Amination Strategies for this compound Formation

Reductive amination is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds, and it has been applied in the synthesis of diazepane derivatives. nih.govroyalsocietypublishing.orgmasterorganicchemistry.comacs.org This strategy typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the resulting imine or enamine. masterorganicchemistry.com

In the context of diazepane synthesis, reductive amination can be utilized to construct the heterocyclic ring or to introduce substituents onto the nitrogen atoms of a pre-formed ring. For example, 1,4-diazepane-6-amine can be alkylated using reductive amination with 2-hydroxybenzyl pendant arms. nih.govroyalsocietypublishing.org This one-pot synthesis involves carbonyl amine condensation followed by reduction with a reducing agent like sodium borohydride. royalsocietypublishing.org Studies have investigated the reaction characteristics and mechanism of this reductive amination, confirming that the trialkylated products are formed via direct reductive amination of dialkylated intermediates. nih.govroyalsocietypublishing.org

Capture–Collapse Heterocyclization via Rhodacyclopentanones

A "capture–collapse" heterocyclization strategy involving rhodacyclopentanones has been developed for the synthesis of 1,3-diazepanes. nih.govacs.orgacs.orgnih.gov This method provides a route to substituted 1,3-diazepanes through C–N reductive elimination from rhodacyclopentanone intermediates. nih.govacs.orgacs.orgnih.gov

This strategy originates from the carbonylative C–C activation of cyclopropyl ureas, which generates rhodacyclopentanones. nih.govacs.orgacs.org These metallacycles can be "captured" by pendant nucleophiles before undergoing a "collapse" via C–N reductive elimination to form the this compound ring. nih.govacs.orgacs.orgnih.gov The oxidation level of the resulting diazepane product (saturated or unsaturated at the C4–C5 position) can be controlled by the choice of the N-substituent on the cyclopropane starting material. nih.govacs.orgacs.org This catalytic metallacycle capture–collapse sequence holds potential for generating various medium-ring systems containing multiple heteroatoms. nih.govacs.org

Initial studies exploring this methodology have examined the efficacy of different Rh-catalysts for the carbonylative cyclization of cyclopropyl urea precursors. acs.org A cationic Rh(I)-system derived from [Rh(cod)2]BARF and triphenylphosphine, under 1 atm of CO, was found to be effective, yielding oxidative products with high selectivity. acs.org The presence of an acid cocatalyst can also enhance the yields of these cyclizations. acs.org

Multi-Component Reactions Leading to this compound Derivatives

Multi-component reactions (MCRs) offer an efficient and convergent approach to synthesize complex molecules in a single step from three or more starting materials. While many MCRs focus on other heterocyclic systems, some methodologies have been explored for the synthesis of diazepane derivatives. researchgate.netrsc.orgresearchgate.netnih.govacs.orgbeilstein-journals.orgrsc.org

Although some multicomponent reactions have been reported for the synthesis of 1,4-diazepane derivatives, involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, methodologies specifically leading to the this compound core through MCRs are less extensively documented in the provided search results. rsc.orgresearchgate.netnih.gov However, the concept of MCRs involving 1,3-dicarbonyl derivatives is recognized for its high synthetic potential in constructing polyfunctionalized heterocycles. researchgate.netacs.org

Research into novel ring systems like pyrazino americanelements.comwikipedia.orgdiazepines demonstrates the use of annulation strategies onto preformed rings, which can sometimes involve multi-component approaches in broader heterocyclic synthesis. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure 1,3-diazepanes is important due to the potential for different biological activities associated with different stereoisomers. ethz.chmdpi.comnih.gov Stereoselective synthesis aims to produce predominantly one enantiomer of a chiral compound. ethz.ch

While general strategies for stereoselective synthesis include using chiral starting materials (chiral pool), resolution of enantiomers, chiral auxiliaries, and enantioselective catalysis, specific examples focusing solely on the stereoselective synthesis of this compound enantiomers within the provided search results are limited. ethz.ch

However, the "capture–collapse" heterocyclization strategy using rhodacyclopentanones has demonstrated the ability to synthesize substituted 1,3-diazepanes with high enantiomeric excess when starting from enantiopure aminocyclopropane precursors. acs.org For example, cyclization of an enantiopure cyclopropyl urea derivative yielded a substituted this compound product with retention of high enantiomeric excess. acs.org

Additionally, some synthetic routes to related diazepine (B8756704) systems have explored stereoselective aspects, such as the stereoselective synthesis of 1,4-diazepane derivatives via multicomponent reactions. rsc.orgnih.gov The development of photocatalytic methods for constructing bridged 1,3-diazepanes has also involved studies into observed diastereoselectivity. chemrxiv.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 1,3 Diazepane

Functional Group Interconversions on the 1,3-Diazepane Scaffold

Functional groups present on the this compound ring or attached to its nitrogen atoms can undergo various transformations, allowing for the synthesis of diverse derivatives.

Oxidation Reactions of Amine and Other Modifiable Groups

While specific detailed examples of oxidation reactions directly on the this compound ring system were not extensively found in the search results, related diazepine (B8756704) systems have shown reactivity towards oxidation. For instance, the oxidation of monocyclic and fused 3H-1,2-diazepines with m-chloroperbenzoic acid has been reported to yield the corresponding 2-oxides rsc.org. In the context of diazepine derivatives, oxidative addition involving molecular diiodine and chalcogen atoms (sulfur and selenium) in hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione and its selenium analogue has been observed, leading to the formation of new covalent bonds under mild conditions iucr.org.

Reduction Reactions of Carboxylic Acid and Other Modifiable Groups

Substitution Reactions Involving the this compound Ring System

Nucleophilic substitution reactions can be instrumental in the formation and functionalization of this compound derivatives. The reaction of 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents has been shown to cause ring expansion, leading to 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yield cdnsciencepub.comcdnsciencepub.com. Examples of nucleophiles used include cyanide, tert-butoxide, methoxide (B1231860), succinimide (B58015) anions, and sulfhydryl ion cdnsciencepub.com. Substitution at the carboxylic acid group in a substituted this compound ester has also been highlighted as a method for derivatization towards the synthesis of compound libraries nih.govucsd.edu.

Ring Opening and Rearrangement Pathways

The seven-membered ring of this compound and its derivatives can undergo ring opening and various rearrangement reactions, often influenced by acidic or basic conditions.

Acid-Catalyzed Rearrangements of this compound Derivatives

Acid-catalyzed rearrangements of 1,3-diazepine derivatives have been observed, leading to ring contraction products. For instance, alkyl 7-alkoxy-2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine-5-carboxylates react rapidly with acid to yield alkyl 1-carbamoyl-2-methylpyrrole-3-carboxylates cdnsciencepub.comcdnsciencepub.com. Proposed mechanisms for this transformation involve protonation and subsequent ring opening and recyclization pathways cdnsciencepub.com. Rearrangements of dihydrodiazepinones into pyrrolones have also been reported under acidic conditions sciforum.net.

Intramolecular Additions and Cyclizations within this compound Systems

Intramolecular reactions play a significant role in the chemistry of this compound systems, both in their formation and subsequent transformations. Intramolecular Michael addition has been observed to follow ring expansion in the reaction of certain pyrimidine (B1678525) derivatives with nucleophiles, yielding bicyclic diazabicyclo[3.2.1]octane derivatives cdnsciencepub.comcdnsciencepub.com. The construction of the diazepane backbone can be achieved through intramolecular cyclization reactions, such as the base-mediated cyclization of thioester intermediates formed from acylation strategies . Ring-closing metathesis has also been employed as a highly efficient method for the synthesis of the cyclic urea (B33335) 1,3-diazepinone core rsc.org. Furthermore, intramolecular 1,3-dipolar cycloaddition reactions have been utilized in the synthesis of fused diazepine systems, which can be relevant to the reactivity of the this compound scaffold researchgate.netmdpi.com. A cyanamide-induced rearrangement of epoxy-δ-lactams has been shown to yield this compound scaffolds through a proposed mechanism involving cyclization and subsequent rearrangement steps nih.govacs.org.

Redox Processes for Selective Oxidation State Control within this compound Scaffolds

Redox processes play a significant role in the synthesis and functionalization of this compound scaffolds, enabling precise control over the oxidation state of the resulting heterocyclic system. This control is particularly important for accessing derivatives with specific structural features, such as varying degrees of saturation within the diazepane ring. Research has demonstrated methodologies that leverage oxidation and reduction steps to selectively yield this compound products with desired oxidation levels.

One notable approach involves rhodium-catalyzed capture-collapse heterocyclization reactions. This method allows for the synthesis of 1,3-diazepanes through C-N reductive elimination from rhodacyclopentanone intermediates. acs.orgnih.govacs.org A key aspect of this methodology is the ability to control the oxidation level of the product, specifically the saturation state of the C4-C5 bond within the diazepane ring, by judicious selection of the N-substituent on the cyclopropane (B1198618) starting material. acs.orgnih.govacs.org

The process can provide oxidative access to systems possessing C4-C5 unsaturation. acs.orgacs.org Alternatively, promoting redox-neutral processes allows for complementary access to C4-C5 saturated systems, offering an oxidation-level divergent entry to the target diazepanes. acs.orgacs.org High selectivity for the saturated pathway can be achieved when the R1 substituent is hydrogen. acs.orgnih.gov Studies have shown that under similar conditions, cyclization of precursors with various alkyl or aryl R2-substituents efficiently yielded saturated 1,3-diazepanes with good selectivity over their unsaturated counterparts. acs.orgnih.gov

Representative data from such studies highlight the influence of reaction conditions and substituents on the selectivity between unsaturated and saturated products. For instance, initial studies using a cationic Rh(I)-system under 1 atm of CO provided the oxidative product (C4-C5 unsaturated) with high selectivity (20:1) over the saturated variant. acs.org The scope of this process demonstrated efficient cyclization, generating C4-C5 unsaturated systems with selectivities ranging from 5:1 to 24:1 over saturated congeners, depending on the specific aryl or alkyl substituents at R1. acs.org Conversely, conditions favoring redox-neutral pathways, particularly when R1 = H, led to the formation of saturated products with selectivities typically between 3:1 and 12:1 over the unsaturated variants. acs.orgnih.gov

The following table illustrates the concept of selective oxidation state control based on representative findings from the rhodium-catalyzed method:

| R1 Substituent | R2 Substituent | Reaction Pathway Favored | C4-C5 Bond Oxidation State | Typical Selectivity (Oxidized:Reduced or Reduced:Oxidized) |

| Alkyl or Aryl | Various | Oxidative | Unsaturated | 5:1 to 24:1 (Unsaturated:Saturated) acs.org |

| H | Various | Redox-Neutral | Saturated | 3:1 to 12:1 (Saturated:Unsaturated) acs.orgnih.gov |

Note: This table is a representation based on the described selectivities and conditions in the research findings acs.orgnih.gov. Specific yields and selectivities vary depending on the exact substrates and reaction parameters.

Another method involving redox chemistry for constructing diazepane scaffolds is the dearomative photocatalytic construction of bridged 1,3-diazepanes. This process utilizes a reductive diversion of the Minisci reaction. chemrxiv.orgnih.gov The mechanism involves radical addition and subsequent reduction steps, such as Hantzsch ester-promoted reduction, leading to a dihydropyridine (B1217469) intermediate that undergoes cyclization to form the bridged diazepane structure. chemrxiv.orgnih.gov This exemplifies how reductive conditions can be employed to achieve the formation of specific this compound architectures.

Beyond the direct synthesis of the this compound core, derivatives of diazepanes can also be involved in catalyzing selective oxidation processes on other substrates. For example, a tricopper complex featuring a ligand based on a 1,4-diazepane core has been shown to mediate the selective oxidation of methane (B114726) to methanol (B129727) under ambient conditions. bibliotekanauki.plmdpi.comrsc.org While this involves a 1,4-diazepane derivative and the redox chemistry is centered on the metal complex, it demonstrates the potential utility of diazepane-containing structures in influencing oxidation states in a catalytic context.

Conformational Analysis and Stereochemistry of 1,3 Diazepane

Experimental Elucidation of 1,3-Diazepane Conformations

Experimental methods provide direct evidence of the conformational behavior of this compound derivatives in both the solid state and in solution. These techniques offer invaluable data for validating computational models and understanding intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. For this compound derivatives, this technique has been instrumental in identifying the preferred ring conformations and the influence of substituents and crystal packing forces.

Studies on various substituted this compound systems have revealed the prevalence of non-planar, puckered conformations. For example, the crystal structure of 2-isopropoxy-4-dimethylamino-5H-1,3-diazepine, a partially unsaturated analog, was determined, providing one of the first structural elucidations in this class. rsc.orgnih.gov Research on related tetrahydro-1H-1,3-diazepin-2-ones has also utilized X-ray diffraction to conclusively establish their solid-state conformations. researchgate.net These analyses typically show that the seven-membered ring adopts either a distorted boat or a twist-chair conformation to minimize steric and torsional strain. The specific conformation observed in the crystal lattice is often a result of a delicate balance between intramolecular forces (such as steric hindrance from substituents) and intermolecular forces (like hydrogen bonding and van der Waals interactions).

| Compound Class | Observed Conformation | Key Structural Features |

| Tetrahydro-1H-1,3-diazepin-2-ones | Distorted Boat / Twist-Chair | Puckered seven-membered ring to alleviate strain. |

| Fused 1,3-Diazepine Derivatives | Varies (often Boat-like) | Conformation is constrained by the fused ring system. |

| 5H-1,3-Diazepines | Near-planar segments | Presence of sp² centers reduces overall puckering. |

This table summarizes general findings from X-ray diffraction studies on this compound derivatives.

While X-ray crystallography provides a static picture in the solid state, techniques like NMR spectroscopy are essential for understanding the dynamic conformational equilibria that exist in solution. The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that detects the through-space transfer of nuclear spin polarization between protons that are close to each other (typically < 5 Å). wikipedia.orglibretexts.org By observing NOE correlations, the relative proximity of different protons in a molecule can be determined, allowing for the elucidation of its predominant conformation in solution. For this compound derivatives, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can distinguish between, for example, a chair conformation where certain axial protons are close to each other, and a boat conformation with a different set of spatial proximities. nih.gov

Circular Dichroism (CD) spectroscopy is another valuable tool, particularly for chiral molecules. While the parent this compound is achiral, the introduction of substituents can create stereogenic centers or result in conformationally chiral atropisomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which can provide information about the preferred conformation of chiral molecules in solution. This has been applied effectively to related benzodiazepine (B76468) systems, where the diazepine (B8756704) ring flipping between two enantiomeric conformations can be studied. researchgate.net Similar principles can be applied to chiral this compound derivatives to probe their conformational preferences.

Computational Approaches to Conformational Space Exploration

Computational chemistry offers powerful tools to explore the full conformational landscape of flexible molecules like this compound, calculate the relative energies of different conformers, and determine the energy barriers for their interconversion.

Molecular Mechanics (MM) methods use classical physics-based force fields (like MMX and MM+) to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and are well-suited for scanning the potential energy surface of flexible rings to identify low-energy conformers such as chairs, boats, and twist forms.

Molecular Dynamics (MD) simulations build upon molecular mechanics by simulating the atomic motions of a molecule over time, providing insight into its dynamic behavior. frontiersin.org MD simulations can reveal the pathways of conformational change, the timescales of these changes, and the relative populations of different conformers at a given temperature. rsc.orgmdpi.com For diazepine systems, MD has been used to investigate the stability of ligand-receptor complexes and to understand how the ring's flexibility contributes to its biological activity. nih.gov Such simulations can map the transitions between different twist-boat and chair conformations, illustrating the fluidity of the this compound ring in a dynamic environment.

For more accurate calculations of geometries and energies, quantum mechanical methods such as ab initio and Density Functional Theory (DFT) are employed. These methods provide a more rigorous description of the electronic structure of the molecule. DFT, particularly with functionals like B3LYP, has become a standard tool for studying the conformational preferences and inversion barriers of heterocyclic rings. researchgate.netresearchgate.netnih.gov

Ab initio and DFT calculations have been successfully used to investigate the ring inversion process in related 1,4-diazepine systems, yielding energy barriers that are in good agreement with experimental data. nih.govacs.org For this compound, these calculations can precisely determine the geometries of various conformers (e.g., twist-chair, twist-boat) and identify the transition state structures that connect them. The energy difference between the ground state conformer and the transition state for ring inversion represents the activation energy barrier for the process. These computational studies consistently show that the seven-membered ring avoids planar conformations and that twist-chair or twist-boat forms are typically the most stable minima on the potential energy surface. researchgate.netnih.gov

| Computational Method | Application | Key Findings for Diazepine Systems |

| Molecular Mechanics (MM) | Identification of low-energy conformers | Chair, boat, and twist forms are key conformations. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics | Reveals pathways and timescales of ring interconversion. |

| Density Functional Theory (DFT) | Accurate geometry and energy calculations | Provides precise ring inversion barriers and relative conformer stabilities. |

| Ab Initio | High-accuracy energy calculations | Validates DFT results and provides benchmark energy barriers. |

This table summarizes the application of various computational methods to the conformational analysis of diazepine rings.

Influence of Substituents on this compound Ring Conformation

The introduction of substituents onto the this compound ring can have a profound effect on its conformational equilibrium. The size, shape, and electronic nature of the substituents can shift the preference from one conformation to another by introducing steric and electronic effects.

Steric hindrance is a major factor. A bulky substituent will generally prefer a position that minimizes unfavorable steric interactions with the rest of the ring. In a chair-like conformation, this often corresponds to an equatorial or pseudo-equatorial position to avoid destabilizing 1,3-diaxial interactions, a concept well-established in cyclohexane (B81311) chemistry. libretexts.org For instance, N-alkylation or substitution on the carbon backbone can favor conformations that place these groups in less sterically crowded environments.

The nature of substituents on the nitrogen atoms is particularly important. The presence of N-substituents can influence the barrier to ring inversion and may also affect the planarity around the nitrogen atoms. researchgate.net Studies on substituted benzodiazepines have shown that both the position and the nature of substituents significantly alter the pharmacokinetic and pharmacodynamic properties, which are intrinsically linked to the molecule's preferred conformation. researchgate.net Computational studies on substituted 1,3-dioxanes, which are related six-membered heterocycles, have demonstrated how different alkyl and phenyl groups systematically alter conformational energies and inversion pathways, providing a model for how similar effects can be analyzed in the seven-membered this compound system. researchgate.net

Spectroscopic Characterization Techniques for 1,3 Diazepane Structures

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1,3-diazepane and its derivatives, FT-IR spectra reveal characteristic vibrational modes of the bonds present in the molecule.

The key functional groups in the this compound ring are the secondary amine (N-H) and methylene (B1212753) (C-H) groups. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the ring are expected in the 2850-2960 cm⁻¹ range. Furthermore, the C-N stretching vibrations can be found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

For substituted this compound derivatives, additional characteristic peaks will be present. For instance, if a carbonyl group (C=O) is part of the ring, forming a lactam, a strong absorption band would be expected around 1630-1680 cm⁻¹. In some synthesized 1,3-diazepine derivatives, the appearance of a new characteristic band between 1708-1710 cm⁻¹ is attributed to the stretching vibration of a lactam group. impactfactor.org Other studies on diazepine (B8756704) derivatives have identified C=N stretching vibrations around 1605 cm⁻¹ and aromatic C=C stretching near 1535 cm⁻¹. researchgate.net

Interactive Data Table: Typical FT-IR Absorption Ranges for this compound Functional Groups

| Functional Group | Bond | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Secondary Amine | N-H | Stretch | 3300-3500 |

| Methylene | C-H | Stretch | 2850-2960 |

| Amine | C-N | Stretch | 1000-1350 |

| Lactam (if present) | C=O | Stretch | 1630-1680 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR for Proton Environments and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the unsubstituted this compound ring, one would expect to see signals corresponding to the N-H protons and the protons on the five methylene groups (C4, C5, C6, C7, and C2).

The chemical shift of the N-H protons can vary over a wide range and is dependent on factors such as solvent and concentration. The methylene protons adjacent to the nitrogen atoms (C2, C4, and C7) will be deshielded compared to the other methylene protons (C5 and C6) and will thus appear at a higher chemical shift (further downfield). The protons on C5 and C6 would be expected to have chemical shifts closer to those of typical alkanes.

Spin-spin coupling between adjacent non-equivalent protons will lead to splitting of the signals, providing valuable information about the connectivity of the atoms. For example, the protons on C4 would be coupled to the protons on C5, leading to a triplet or a more complex multiplet depending on the conformational flexibility of the seven-membered ring.

In a study of certain 1,3-diazepine derivatives, a signal at δ 5.82 ppm was attributed to a proton of the diazepine ring, while multiplet signals in the range of δ 6.50-8.45 ppm were assigned to aromatic protons. impactfactor.org Another study on disubstituted-oxazepine derivatives, which are structurally related, showed signals for O-CH2 protons as a singlet around 3.35 ppm and an N-H proton as a singlet at 4.37 ppm. medipol.edu.tr

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals would be expected for the five carbon atoms of the ring, assuming the molecule is not conformationally locked in a way that makes some carbons equivalent.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atoms bonded to the nitrogen atoms (C2, C4, and C7) will be deshielded and appear at higher chemical shifts compared to the other carbon atoms in the ring (C5 and C6). The chemical shifts for carbons in similar heterocyclic systems, like 1,3-dioxane, show the carbon atom situated between two heteroatoms (O-C-O) at a significantly higher chemical shift (around 94 ppm) compared to the other ring carbons. chemicalbook.com A similar trend would be expected for C2 in this compound. The carbons adjacent to one nitrogen (C4 and C7) would be at an intermediate chemical shift, while the purely aliphatic carbons (C5 and C6) would be the most shielded.

For substituted 1,3-diazepanes, the number and chemical shifts of the signals will change accordingly. For example, a carbonyl carbon in a 1,3-diazepan-2-one (B95610) derivative would appear significantly downfield, typically in the range of 160-180 ppm. compoundchem.com

Interactive Data Table: Estimated ¹³C NMR Chemical Shift Ranges for the this compound Ring

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C2 | ~80-100 |

| C4, C7 | ~40-60 |

| C5, C6 | ~20-40 |

Two-Dimensional (2D) NMR Techniques for Detailed Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure, especially for complex substituted this compound derivatives.

COSY spectra show correlations between coupled protons, allowing for the tracing of the proton-proton connectivity within the molecule. This would be instrumental in assigning the signals of the adjacent methylene groups in the this compound ring.

HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight.

The fragmentation of the this compound ring under electron ionization (EI) would likely involve the cleavage of bonds adjacent to the nitrogen atoms, as these are typically the weakest bonds. Common fragmentation pathways could include the loss of small neutral molecules such as ethene or propene from the aliphatic chain, or cleavage of the ring to form stable radical cations. The specific fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. In the mass spectra of some 1,3-diazepine derivatives, molecular ion peaks were observed, which is a good indicator for the detection of the compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The unsubstituted this compound, being a saturated heterocyclic amine, is not expected to show significant absorption in the UV-Vis region (200-800 nm) as it lacks chromophores (groups that absorb light). The electronic transitions in such a molecule would be high-energy σ → σ* and n → σ* transitions, which occur in the far-UV region (<200 nm).

However, if the this compound ring is substituted with chromophoric groups, such as aromatic rings or carbonyl groups, then characteristic UV-Vis absorption bands will be observed. For example, a benzene (B151609) ring substituent would lead to absorption bands around 254 nm. The presence of a carbonyl group in conjugation with other unsaturation would shift the absorption to longer wavelengths (a bathochromic or red shift). The specific position and intensity of these absorption bands can provide valuable information about the electronic structure of the substituted this compound derivative.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of elements such as carbon (C), hydrogen (H), and nitrogen (N) within a sample. This experimental data is then compared against the theoretically calculated percentages for the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

In the characterization of various 1,3-diazepine derivatives, elemental analysis has been consistently used to confirm their composition. researchgate.net For instance, in a study involving the synthesis of new 1,3-diazepine compounds derived from 1,2,4-triazole, elemental analysis was performed to validate the final structures. The observed percentage compositions of carbon, hydrogen, nitrogen, and sometimes sulfur (CHNS), were found to be in good agreement with the calculated values, confirming the proposed molecular formulas. researchgate.net

Similarly, research on other novel 1,3-diazepine derivatives synthesized from Schiff bases also relied on elemental analysis for structural confirmation. The synthesis of these complex heterocyclic systems often involves multiple steps, making the verification of the final product's elemental composition a critical checkpoint. The concordance between the experimental and calculated values for C, H, and N serves as a fundamental criterion for structural validation.

Table 1: Illustrative Elemental Analysis Data for a Hypothetical this compound Derivative (C₁₀H₁₄N₂O)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 66.64 | 66.59 |

| Hydrogen (H) | 7.83 | 7.88 |

| Nitrogen (N) | 15.54 | 15.49 |

This table is for illustrative purposes and demonstrates the typical comparison between calculated and experimentally found elemental percentages.

Chromatographic Methods (e.g., Thin-Layer Chromatography) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) is a widely used method due to its simplicity, speed, and low cost. jistox.innih.gov It is particularly effective for monitoring the progress of a chemical reaction and for preliminary purity checks of the final product.

In TLC, a small amount of the sample is spotted onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or a mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential movement results in the separation of the components. ijpsr.com

For this compound and its analogues, TLC is used to ensure the reaction has gone to completion and to identify the presence of any impurities. The completion of a reaction is often indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The purity of the isolated compound is inferred by the presence of a single spot on the TLC plate.

The choice of the mobile phase is critical for achieving good separation. Various solvent systems can be employed, and the selection often depends on the polarity of the compounds being analyzed. ijpsr.com For example, a mixture of ethyl acetate (B1210297) and toluene (B28343) (1:4) has been used to monitor reactions involving the synthesis of 1,3-diazepine derivatives. In the broader context of diazepine-related compounds, numerous solvent systems have been developed to achieve effective separation. semanticscholar.orgforensics.org.myresearchgate.net

After development, the separated spots are visualized. If the compounds are not colored, visualization can be achieved by using ultraviolet (UV) light (typically at 254 nm or 366 nm) if the compounds are UV-active, or by staining with a chemical reagent such as iodine vapor or potassium permanganate (B83412) solution. nih.govresearchgate.net The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 2: Example of TLC Systems Used for the Analysis of Diazepine-Related Compounds

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |

| Silica Gel | Ethyl acetate : Toluene (1:4) | Not Specified | |

| Silica Gel GF254 | Ethyl acetate : Methanol (B129727) : Conc. Ammonia (17:2:1) | UV light (254 nm & 366 nm), Dragendorff reagent | researchgate.net |

| Silica Gel 60 F254 | Acetone : Toluene : Ethanol : Ammonia (45:45:7:3) | UV radiation (254 nm), Acidified potassium iodoplatinate (B1198879) reagent | ijpsr.com |

| Silica Gel G UV254 | Chloroform : Methanol (97:3) | Not Specified | semanticscholar.orgforensics.org.my |

This table provides examples of different TLC conditions that have been applied in the analysis of diazepine structures, illustrating the variety of methods available for purity assessment.

Theoretical and Computational Chemistry of 1,3 Diazepane

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity. DFT, in particular, offers a balance between computational cost and accuracy for larger molecular systems. Ab initio methods, while generally more computationally expensive, can provide highly accurate results for smaller molecules or as benchmarks for DFT calculations. Both approaches are applied to understand the behavior of diazepane scaffolds. pwr.edu.plresearchgate.netscirp.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. acs.orgtripurauniv.ac.in The energy gap between the HOMO and LUMO (the band gap) is an important indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. acs.orgresearchgate.net Computational studies on diazepane systems can involve calculating the energies and spatial distributions of the HOMO and LUMO to predict preferred sites for electrophilic and nucleophilic attack and to understand electronic transitions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. diracprogram.orguni-muenchen.de By calculating the electrostatic potential at various points around the molecule's surface, regions of positive potential (indicating areas susceptible to nucleophilic attack) and negative potential (indicating areas susceptible to electrophilic attack) can be identified. researchgate.netresearchgate.net MEP mapping of 1,3-diazepane and its derivatives helps in understanding their intermolecular interactions, such as hydrogen bonding, and predicting their behavior in different chemical environments or binding sites. scispace.com

Computational chemistry can predict thermodynamic parameters associated with chemical reactions involving this compound. These parameters, including internal energy (ΔU), enthalpy (ΔH), and Gibbs free energy (ΔG), are crucial for assessing the feasibility and spontaneity of a reaction. jisem-journal.comnih.govcentralasianstudies.org By calculating the energies of reactants, transition states, and products, computational methods can determine activation energies and reaction energies, providing a theoretical basis for understanding reaction mechanisms and predicting reaction outcomes. nih.gov Studies on the thermodynamic aspects of reactions involving diazepane scaffolds contribute to the rational design of synthetic routes. scirp.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. scirp.orgupt.ro For this compound derivatives, DFT and ab initio calculations can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chemrxiv.orgchemrxiv.org Predicted NMR shifts can assist in assigning experimental peaks and elucidating molecular structure. researchgate.netpdx.eduualberta.caresearchgate.net Similarly, calculated IR frequencies can be compared with experimental spectra to confirm the presence of specific functional groups and validate theoretical models. faccts.denist.govmit.edu The accuracy of these predictions depends on the chosen computational method and basis set. scirp.orgupt.ro

Applications in Chemical Synthesis and Supramolecular Chemistry

1,3-Diazepane as a Versatile Synthetic Building Block

The this compound ring system serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Its ability to form stable intermediates makes it valuable in the synthesis of various compounds, including pharmaceuticals and agrochemicals . The this compound scaffold can be utilized in various coupling reactions and transformations to yield biologically active compounds .

A novel synthetic approach has been developed to access substituted this compound scaffolds with natural product-like complexity. This approach is particularly useful for constructing small molecules designed to target RNA. The this compound building block offers a rigid, non-planar scaffold with a high density of hydrogen bond donors and acceptors, features characteristic of RNA-binding natural products. This structure provides spatially separated handles for further synthetic diversification nih.govacs.org. The synthesis of this scaffold can be achieved through methods such as the cyanamide-induced rearrangement of epoxy-δ-lactams nih.govacs.org.

Utilization in the Construction of Diverse Chemical Libraries

The inherent structural diversity possible with the this compound core makes it suitable for the construction of diverse chemical libraries. A synthetic procedure towards this compound scaffolds with natural product-like complexity has been developed specifically for the creation of RNA-directed ligand libraries nih.govnih.gov. The design of these building blocks incorporates features that allow for extensive control over the chemical space around the central scaffold, facilitating the generation of varied compounds for screening nih.govnih.gov.

Multicomponent reactions (MCRs), particularly isocyanide-based MCRs, are highlighted as sustainable and versatile tools for the rapid generation of small-molecule libraries in water and aqueous media. These methods offer advantages such as simple operations, atom, pot, and step economy, and are well-suited for diversity-oriented synthesis (DOS) researchgate.net. While the reference discusses diazepines more broadly, the principle of using versatile scaffolds like diazepanes in MCRs for library synthesis is applicable.

Role in the Development of Modular Catalytic Methodologies

1,3-Diazepanes play a role in the development of modular catalytic methodologies, particularly in the context of constructing challenging ring systems containing multiple heteroatoms. A "capture–collapse" heterocyclization strategy involving rhodacyclopentanones derived from cyclopropyl (B3062369) ureas has been demonstrated as an approach to access substituted 1,3-diazepanes nih.govacs.org. This method allows for the selective access to C4–C5 unsaturated or saturated systems based on the choice of N-substituent on the cyclopropane (B1198618) unit, providing valuable flexibility to the methodology nih.govacs.org. Such modular catalytic approaches are of interest to the pharmaceutical sector due to the difficulties in preparing medium ring systems with multiple heteroatoms nih.gov.

Integration of this compound Rings in Supramolecular Host Systems (e.g., Glycoluril-based structures)

The 1,3-diazepine ring, a related seven-membered heterocycle, can be embedded in glycoluril-based supramolecular host systems researchgate.netresearchgate.net. Glycoluril and its derivatives are used as monomers for producing macrocyclic cucurbiturils, which act as hosts to bind various neutral and cationic species wikipedia.org. While the primary focus in the search results is on the integration of the related 1,3-diazepine ring in these systems, the structural similarity and potential for functionalization suggest that this compound rings could also be explored for integration into supramolecular host systems. Diphenylglycoluril, a synthetic organic compound, serves as a versatile building block in supramolecular chemistry, forming a rigid, concave structure suitable for designing host molecules evitachem.com.

Coordination Chemistry of 1,3 Diazepane Derivatives

1,3-Diazepanes as Ligands for Metal Complexes

Derivatives of 1,3-diazepane have been explored as ligands for transition metals and other metal ions. Studies have primarily focused on substituted 1,3-diazepanes, such as This compound-2-thione (B148885) (Diap) and derivatives incorporating additional donor groups. These ligands can coordinate to metal centers through their nitrogen and/or other heteroatoms present in the molecule. For instance, this compound-2-thione has been shown to coordinate to metal ions through its thione sulfur atom researchgate.netresearchgate.netresearchgate.net. N-heterocyclic carbenes derived from this compound coordinate through a carbene carbon atom acs.orgresearchgate.netresearchgate.net.

Coordination Modes and Geometries of this compound-Metal Complexes

The coordination modes and resulting geometries of this compound derivatives in metal complexes are varied and depend on the specific ligand structure and the metal ion. For this compound-2-thione (Diap), coordination to metal centers like Zn(II) and Cd(II) has been observed through the thione sulfur atom researchgate.netresearchgate.netresearchgate.net. In complexes such as [M(Diap)₂(OAc)₂]·H₂O (M = Zn, Cd), the metal atoms are in a pseudo-tetrahedral environment, coordinated by the sulfur atoms of two this compound-2-thione ligands and oxygen atoms from acetate (B1210297) anions researchgate.netresearchgate.net. The coordination configuration in these complexes is described as MO₂S₂ researchgate.net.

Other coordination geometries have also been reported for related diazepane or diazine derivatives. Cadmium(II) complexes with 1,3-diazinane-2-thione (a six-membered analog) can exhibit octahedral coordination, as seen in a polymeric chain structure where each cadmium atom is coordinated by two ligand molecules and four bridging azide (B81097) groups researchgate.net. Square planar geometry has been observed in some palladium(II) complexes with thione ligands researchgate.net. Ligands based on 1,4-diazepane scaffolds with additional pendant arms can act as hexadentate ligands, forming complexes with octahedral arrangements around metal ions like Ga(III) mdpi.comencyclopedia.pub. Bridging coordination modes, where the diazepane derivative links multiple metal centers, have also been observed in polymeric structures involving ligands like this compound-2-thione rsc.orgnih.gov.

N-heterocyclic carbenes derived from this compound, such as 1,3-dicyclohexyl-1,3-diazepan-2-ylidene, coordinate to late-transition metals like Rh(I), Ir(I), and Pt(0) through the carbene carbon acs.orgresearchgate.net. The crystal structures of these complexes reveal large NCN angles within the coordinated carbene ligands acs.org.

Ligand Field Effects and Electronic Properties in Metal-1,3-Diazepane Complexes

The nature of the diazepane-based ligand can influence the ligand field experienced by the metal ion and, consequently, the electronic properties of the complex. Studies on metal complexes with a cyclic 1,4-diazepane derivative (L¹) and its open-chain analog (L²) demonstrated that the cyclic structure can induce significant distortion from regular octahedral geometry, leading to a weaker ligand field compared to the more regular complexes formed with the flexible open-chain ligand rsc.org. This weaker ligand field in the complexes of the cyclic ligand was correlated with a preference for the high-spin state and increased lability rsc.org.

For N-heterocyclic carbenes derived from this compound, the infrared ν(CO) values in their rhodium(I) and iridium(I) carbonyl complexes have been used to assess the electron-donating ability of these carbene ligands acs.orgresearchgate.net. These spectroscopic measurements provide insight into how the electronic properties of the ligand impact the metal center. In porphyrazines with annulated diazepine (B8756704) rings, the presence of the external diazepine rings has been shown to facilitate electron delocalization in oxidized and reduced species, influencing their electrochemical and spectroelectrochemical properties nih.gov.

Hydrogen Bonding Interactions in this compound Metal Complexes

Hydrogen bonding plays a significant role in stabilizing the structures of metal complexes involving this compound derivatives. Intramolecular and intermolecular hydrogen bonds are commonly observed. In zinc(II) and cadmium(II) complexes with this compound-2-thione and acetate, intramolecular N–H⋯O hydrogen bonds occur between the N-H groups of the ligand and the uncoordinated oxygen atoms of the acetate ligands researchgate.netresearchgate.net. Additionally, water molecules of crystallization can be involved in hydrogen bonding, linking multiple complex units researchgate.net.

In cadmium(II) complexes with 1,3-diazinane-2-thione, structures are stabilized by intramolecular N–H⋯Cl hydrogen bonds and intermolecular N–H⋯S hydrogen bonds, forming layers researchgate.net. Polymeric structures can be further stabilized by intrachain N–H⋯N and interchain N–H⋯N and N–H⋯S hydrogen bonds researchgate.net. The presence of N-H...S or N-H...I hydrogen bonding has also been noted in silver complexes with this compound-2-thione rsc.orgnih.gov. The influence of intramolecular hydrogen bonding on the coordination mode of related ligands has also been reported, highlighting its importance in determining complex structure rsc.org.

Synthesis of Novel Metal-1,3-Diazepane Coordination Compounds

The synthesis of metal complexes with this compound derivatives typically involves the reaction of a metal salt with the corresponding diazepane ligand or a modified diazepane structure. For instance, complexes of Zn(II) and Cd(II) with this compound-2-thione were synthesized and characterized researchgate.net. Mixed-metal cluster compounds involving copper(I) and molybdenum or tungsten with this compound-2-thione have been synthesized by reacting precursors like (NH₄)₂[MO₂S₂] with CuCl and the ligand rsc.orgncl.ac.uk. Silver complexes with this compound-2-thione have been prepared by reacting AgI with salts of [WS₄]²⁻ or [MoS₄]²⁻ and the ligand rsc.orgnih.gov. Polymeric silver complexes can result from attempted recrystallization of monomeric species rsc.orgnih.gov.

The synthesis of N-heterocyclic carbenes derived from this compound, such as 1,3-dicyclohexyl-1,3-diazepan-2-ylidene, involves specific routes to generate the carbene species, which are then reacted with metal precursors like Rh(I), Ir(I), and Pt(0) complexes to form the desired coordination compounds acs.orgresearchgate.net. Novel diazepane derivatives intended as chelators, such as those based on the 1,4-diazepane-6-amine scaffold, are synthesized through multi-step procedures, often involving reductive amination reactions to attach pendant arms with donor atoms royalsocietypublishing.org.

Design of this compound-Based Chelators

The diazepane scaffold, particularly the 1,4-diazepane core, has served as a basis for designing multidentate chelators, notably for radiometal ions like gallium-68 (B1239309) (⁶⁸Ga) mdpi.comencyclopedia.pubresearchgate.netrsc.org. Chelators like AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid) and the DATA series are examples of such designs mdpi.comencyclopedia.pubresearchgate.net. These ligands are typically designed to be hexadentate or heptadentate, incorporating nitrogen atoms from the diazepane ring and oxygen or nitrogen atoms from pendant arms, such as acetate or hydroxybenzyl groups mdpi.comencyclopedia.pubroyalsocietypublishing.org.

Advanced Derivatives and Fused 1,3 Diazepane Systems

Synthesis and Characterization of Substituted 1,3-Diazepanes

The synthesis of substituted 1,3-diazepanes can be achieved through various methodologies, often involving the construction of the seven-membered ring. One approach involves cyclization reactions of appropriate precursors. For instance, 1,3-diazepane-2-thione (B148885), a substituted this compound, has a chemical formula of C₅H₁₀N₂S and a molecular weight of 130.21 g/mol . americanelements.com

Another strategy for accessing 1,3-diazepanes involves capture-collapse heterocyclization from rhodacyclopentanones, which are derived from the carbonylative C–C activation of cyclopropyl (B3062369) ureas. nih.govacs.org This method allows for the selective synthesis of C4–C5 unsaturated or saturated systems depending on the N-substituent on the cyclopropane (B1198618) unit. nih.govacs.org The presence of an acid cocatalyst, such as PhCO₂H, has been shown to significantly enhance the yields of these cyclizations. nih.gov

Characterization of substituted 1,3-diazepanes typically involves spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis and chromato-mass spectrometry. researchgate.netmdpi.com For example, novel 7-(1,4-diazepan)-substituted Current time information in Богородский район, RU.nih.govoxazolo[4,5-d]pyrimidines have been synthesized and characterized using these methods. researchgate.net

Oxo, Thioxo, and Seleno Analogues of this compound

Oxo, thioxo, and seleno analogues of this compound feature a carbonyl (C=O), thiocarbonyl (C=S), or selenocarbonyl (C=Se) group within the seven-membered ring, often at the C2 position. These analogues represent important variations of the core scaffold, leading to compounds with altered chemical and biological properties.

This compound-2-thione is a known thioxo analogue. americanelements.com The synthesis and study of oxo and thioxo analogues are discussed in the literature concerning 1,3-diazepines and their partially or fully hydrogenated derivatives. researchgate.netresearchgate.net While direct synthetic methods for seleno analogues of this compound are less commonly detailed than their oxo and thioxo counterparts in the provided snippets, the synthesis and characterization of thioxo, oxo, and seleno cyclophosphamides containing a related ring system (1,3,2-dioxaphosphorinane) have been reported, suggesting potential analogous synthetic strategies might exist for diazepane systems. researchgate.netmdpi.com

Benzofused and Other Annulated 1,3-Diazepine/Diazepane Systems

The this compound or 1,3-diazepine ring can be fused with other cyclic systems, leading to a wide array of annulated structures. Benzofused systems, such as benzodiazepines, are well-known, although 1,4-benzodiazepines are more prevalent in medicinal chemistry than 1,3-benzodiazepines. slideshare.netchemisgroup.us These fused systems often exhibit significant biological activities.

Examples of other annulated systems include those where the diazepine (B8756704) or diazepane ring is fused with an imidazole (B134444) ring, forming imidazo[4,5-e] Current time information in Богородский район, RU.nih.govdiazepine derivatives. mdpi.comresearchgate.nettandfonline.comgoogle.comnih.govsci-hub.se These imidazo-fused systems are particularly relevant in the context of ring-expanded nucleoside analogues. mdpi.comresearchgate.netresearchgate.nettandfonline.comgoogle.comnih.govsci-hub.se

Synthetic strategies for annulated systems vary depending on the fused ring. For instance, imidazo[4,5-e] Current time information in Богородский район, RU.nih.govdiazepine-4,8-dione derivatives have been synthesized through specific reaction sequences. mdpi.com Pyrazolo-fused diazepines, such as pyrazolo[3,4-b] americanelements.comCurrent time information in Богородский район, RU.diazepine (found in zomebazam) wikipedia.org and pyrazolo[1,5-a] americanelements.comCurrent time information in Богородский район, RU.diazepine derivatives, have also been synthesized, often utilizing multicomponent reactions and subsequent cyclization steps. beilstein-journals.org

Bicyclic and Polycyclic this compound Architectures

Beyond simple fusion, the this compound core can be part of more complex bicyclic and polycyclic architectures. These structures often arise from intramolecular cyclization reactions or cascade sequences.

Examples of bicyclic systems containing the this compound moiety include 1,3-dioxo-hexahydropyrido[1,2-c] Current time information in Богородский район, RU.nih.govdiazepine carboxylates, synthesized via a ring expansion–RCM methodology starting from pyroglutamate (B8496135) esters. rsc.org Another type is bridged 1,3-diazepanes, such as 2,7-diazabicyclo[3.2.1]octanes, which can be constructed through photocatalytic dearomative reactions of quinoline (B57606) substrates. researchgate.net This method involves radical addition and subsequent ring closure to form the bridged architecture. researchgate.net

Diversity-oriented synthesis approaches can also lead to polycyclic scaffolds that incorporate or are reminiscent of diazepane structures, often starting from linear aminoalkenes and employing cascade sequences. rsc.org

Ring-Expanded Nucleoside Analogues: Structural and Synthetic Aspects

Ring-expanded nucleoside analogues (RENs) are a significant class of compounds where a modified nucleobase contains an expanded ring system, often a 5:7-fused system like imidazo[4,5-e] Current time information in Богородский район, RU.nih.govdiazepine. mdpi.comresearchgate.netresearchgate.nettandfonline.comgoogle.comnih.govsci-hub.se These analogues mimic natural purine (B94841) nucleosides and have garnered interest due to their potential biological activities, particularly as antiviral and anticancer agents. researchgate.netresearchgate.netgoogle.comnih.govsci-hub.se

The synthesis of RENs containing the imidazo[4,5-e] Current time information in Богородский район, RU.nih.govdiazepine ring system has been reported. mdpi.comtandfonline.comgoogle.comnih.govsci-hub.se One approach involves the condensation of 4,5-dicyanoimidazole (B129182) with guanidine (B92328) to form the heterocyclic core, which is then coupled with a sugar moiety like ribofuranose. tandfonline.comgoogle.com Structural characterization of these analogues often involves NMR spectroscopy, including the analysis of coupling patterns to confirm the fused ring structure and tautomeric forms. tandfonline.com

Specific examples of these RENs include those with the imidazo[4,5-e] Current time information in Богородский район, RU.nih.govdiazepine-4,8-dione ring system mdpi.comnih.gov and derivatives with amino substituents on the seven-membered ring. tandfonline.comgoogle.com The position of glycosylation in the nucleoside analogue can be unequivocally established through unambiguous synthesis routes. tandfonline.com

Specific Functionalized this compound Derivatives (e.g., 2-Amino-1,3-Diazepane-4-carboxylic Acid)

Specific functionalized this compound derivatives are synthesized for targeted applications, often incorporating various functional groups onto the diazepane core. A notable example is 2-Amino-1,3-Diazepane-4-carboxylic Acid. This compound has a molecular formula of C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol . axios-research.com It is a seven-membered heterocyclic compound with two nitrogen atoms in the ring, an amino group at the C2 position, and a carboxylic acid group at the C4 position.

Synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid can involve cyclization reactions. One method described is the reaction of 1,3-dibromopropane (B121459) with ethylenediamine, followed by hydrolysis and decarboxylation. Alternative routes may employ acylation followed by intramolecular cyclization. Characterization of this compound includes techniques such as IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1,3-diazepane and its derivatives, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves cyclization of 1,2-diamine precursors or alkylation of diazepane cores. For example, substituted benzyl groups (e.g., 2-fluorobenzyl) can be introduced via nucleophilic substitution or reductive amination . Purity optimization requires chromatographic techniques (e.g., normal-phase chromatography with methanol/ethyl acetate gradients) and spectroscopic validation (NMR, LC/MS) to confirm structural integrity .

Q. How do structural modifications (e.g., substituent position) on the diazepane ring influence physicochemical properties?

- Methodological Answer : Substituents like ethoxy or fluorobenzyl groups alter electronic and steric properties. For instance, para-substituted ethoxy groups enhance solubility via hydrogen bonding, while ortho-fluorine in 1-(2-fluorobenzyl)-1,4-diazepane increases metabolic stability . Computational tools (e.g., DFT) can predict logP and solubility, validated experimentally via HPLC or shake-flask methods .

Q. What in vitro assays are suitable for preliminary screening of this compound derivatives for biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., against inosine monophosphate dehydrogenase) and receptor binding studies (e.g., GABA or orexin receptors) are common. For antimicrobial screening, microdilution assays determine minimum inhibitory concentrations (MICs) . Cell viability assays (MTT) assess cytotoxicity in cancer research .

Advanced Research Questions

Q. How can conformational analysis (e.g., U-shaped vs. linear) of this compound derivatives explain receptor binding specificity?

- Methodological Answer : X-ray crystallography (using SHELX for refinement ) and molecular dynamics simulations reveal preferred conformations. For example, U-shaped conformations in diazepane DORA ligands enhance orexin receptor binding . Comparative studies with rigidified analogs (e.g., 7-methyl substituents) validate conformational stability .

Q. What strategies reconcile contradictory data on the biological activity of structurally similar diazepane derivatives?

- Methodological Answer : Systematic SAR studies and meta-analyses of literature data (e.g., comparing IC50 values across assays) identify confounding variables like assay conditions or cell lines. For instance, conflicting reports on calcium channel blockade in nitrophenyl derivatives may arise from differences in tissue specificity or voltage protocols .

Q. How can computational methods (e.g., molecular docking, ADME prediction) guide the design of this compound-based therapeutics?

- Methodological Answer : Docking into target receptors (e.g., D3 dopamine receptors ) identifies critical binding motifs. ADME predictions (e.g., SwissADME) optimize pharmacokinetics, such as reducing metabolic activation via 7-methyl substitution . Validation requires parallel synthesis and in vivo PK studies in rodent models .

Q. What are the limitations of current diazepane synthesis methods for scaling to multi-gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。